(S)-2-Aminopropanamide hydrobromide
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Overview
Description
(S)-2-Aminopropanamide hydrobromide is a chiral organic compound with the molecular formula C3H8BrNO. It is a derivative of 2-aminopropanamide, where the amide group is bonded to a chiral center, making it an optically active compound. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-aminopropanamide hydrobromide typically involves the following steps:
Starting Material:
Amidation Reaction: The carboxylic acid group of (S)-2-aminopropanoic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) to yield (S)-2-aminopropanamide.
Formation of Hydrobromide Salt: The free base (S)-2-aminopropanamide is then reacted with hydrobromic acid (HBr) to form the hydrobromide salt, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and yield.
Purification: Employing crystallization techniques to purify the hydrobromide salt, ensuring high purity and solubility.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminopropanamide hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted amides or amines.
Oxidation Reactions: Formation of imines or nitriles.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
(S)-2-Aminopropanamide hydrobromide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-aminopropanamide hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.
Comparison with Similar Compounds
®-2-Aminopropanamide Hydrobromide: The enantiomer of (S)-2-aminopropanamide hydrobromide, differing in its chiral configuration.
2-Aminopropanamide Hydrochloride: Similar compound with a different counterion (chloride instead of bromide).
Uniqueness:
Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer due to its specific interaction with chiral biological targets.
Solubility: The hydrobromide salt form enhances solubility in aqueous solutions, making it more suitable for certain applications compared to its hydrochloride counterpart.
Properties
IUPAC Name |
(2S)-2-aminopropanamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.BrH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAVGTZKLGIZPY-DKWTVANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595327 |
Source
|
Record name | L-Alaninamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-80-1 |
Source
|
Record name | L-Alaninamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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